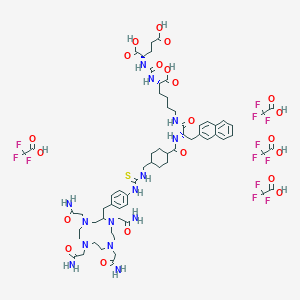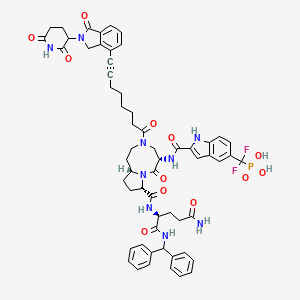
SSTR3-Antagonist-3A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSTR3-Antagonist-3A is a potent sstr3 antagonist, shown to reduce glucose excursion in a mouse oGTT assay.
Applications De Recherche Scientifique
Cardiovascular Effects and Type 2 Diabetes Treatment
- Cardiovascular Effects : SSTR3 antagonists have been explored for their potential in treating Type 2 diabetes. A key study found that an SSTR3 antagonist, 3A, showed promise in reducing glucose levels in a mouse assay and demonstrated minimal effects on the cardiovascular system in a dog model, indicating its safety profile (He et al., 2014).
Pharmacological Studies and Design Improvements
- Pharmacological Studies and Design Improvements : Another research effort identified novel SSTR5 antagonists with the potential for use as anti-diabetic drugs. This study highlights the challenges and approaches in optimizing pharmacokinetic profiles and reducing undesirable effects like hERG inhibition (Yamasaki et al., 2017).
Structural and Functional Characterization
Structural and Functional Characterization : A comprehensive review of the somatostatin receptor family, including SSTR3, details their structural, functional, and signaling pathways. It highlights the importance of these receptors in a variety of physiological processes (Patel, 1999).
Receptor Internalization and Desensitization : Research on the phosphorylation of SSTR3 emphasizes its role in receptor internalization and desensitization, which is crucial for understanding the receptor's function in cellular signaling (Roth et al., 1997).
Applications in Tumor Imaging and Therapy
PET Imaging of Tumors : Studies have shown that somatostatin-based radioantagonists, including those targeting SSTR3, are effective for PET imaging of somatostatin receptor-positive tumors. These antagonists demonstrate high tumor uptake and provide clear imaging contrast (Fani et al., 2011).
Imaging and Therapy of Neuroendocrine Tumors : SSTR antagonists have been used in imaging and treatment of neuroendocrine tumors, showing promising results in terms of tumor uptake and response rates (Fani et al., 2017).
Development of Specific SSTR3 Antagonists
- Development of MK-1421 : The development of MK-1421, a potent and selective SSTR3 antagonist, was driven by the need for a candidate without cardiovascular effects. This compound showed efficacy in reducing glucose levels in a mouse model, indicating its potential for treating type 2 diabetes (Shah et al., 2015).
Propriétés
Nom du produit |
SSTR3-Antagonist-3A |
|---|---|
Formule moléculaire |
C30H24FN7O2 |
Poids moléculaire |
533.57 |
Nom IUPAC |
2-[(1R,3R)-3-[4-(4-Fluoro-phenyl)-1H-imidazol-2-yl]-1-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-b-carbolin-1-yl]-isonicotinic acid |
InChI |
InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1 |
Clé InChI |
UHWQSESKOKODEV-HLADLETHSA-N |
SMILES |
O=C(O)C1=CC=NC([C@]2(C3=CN(C)N=C3)N[C@@H](C4=NC(C5=CC=C(F)C=C5)=CN4)CC6=C2NC7=C6C=CC=C7)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SSTR3 Antagonist-3A; SSTR3-Antagonist 3A; SSTR3-Antagonist-3A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)